molecular formula C13H9F2NO3 B1443020 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene CAS No. 868735-81-3

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Cat. No. B1443020
CAS RN: 868735-81-3
M. Wt: 265.21 g/mol
InChI Key: CEPXFJNTZQMVSD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (1-BDFN) is a fluorinated nitrobenzene compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and its chemical formula is C7H5F2NO3. 1-BDFN is a versatile compound that has been used in a variety of research applications, including chemical synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a compound that has been studied in various chemical syntheses and reactions. For example, it has been used in the preparation of nitro aromatic ethers through ultrasound-assisted liquid-liquid phase-transfer catalysis conditions, enhancing the reaction efficiency compared to traditional methods. This demonstrates the compound's utility in facilitating specific chemical transformations, particularly in the synthesis of compounds with nitro groups (Harikumar & Rajendran, 2014).

Material Science and Luminescence

In material science, derivatives of this compound have been explored for their crystal structures and luminescent properties. For instance, compounds with structural similarities have been analyzed for their crystal lattices to understand the effects of substitution on material properties. This type of research contributes to the development of new materials with potential applications in electronics, photonics, and sensor technologies (Bartholomew et al., 2000).

Catalysis and Reaction Mechanisms

The compound has also been involved in studies focusing on catalysis and reaction mechanisms. Research into the ultrasound-assisted arylation of benzyl alcohol with 4-nitrochlorobenzene, for example, has provided insights into the role of multi-site phase-transfer catalysts in reaction enhancement. This work not only advances the understanding of catalytic processes but also offers practical benefits in terms of reaction efficiency and product yield (Selvaraj et al., 2014).

Environmental and Sensing Applications

Additionally, derivatives of this compound have been investigated for environmental and sensing applications, such as in the detection of pollutants like nitrobenzene. The development of sensors based on these compounds can aid in monitoring and managing environmental contaminants, contributing to improved ecological health and safety (Xu et al., 2020).

Mechanism of Action

properties

IUPAC Name

2,3-difluoro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXFJNTZQMVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,2,3-Trifluoro-4-nitrobenzene (30 g, 0.17 mol), benzyl alcohol (18.4 g, 0.17 mol) and K2CO3 (35 g, 0.25 mol) were combined in DMF (300 mL) and were stirred at RT for 8 h. Water (300 mL) was added, and the mixture was extracted with EtOAc (3×500 mL). The combined organic layers were washed with brine, dried (MgSO4), concentrated in vacuo and purified by column chromatography on silica gel to give 1-benzyloxy-2,3-difluoro-4-nitrobenzene (16 g, 36% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.06 (m, 1H), 7.49-7.30 (m, 6H), 5.37 (s, 2H).
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30 g
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35 g
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1,2,3-trifluoro-4-nitrobenzene (5.0 g) and benzyl alcohol (2.92 ml) in N,N-dimethylformamide (20 ml) was added potassium carbonate (5.85 g), followed by stirring at room temperature for 62 hr and 45 min. To the reaction mixture was added water (80 ml) at 0° C., followed by stirring at 4° C. for 28 hr. The precipitated crystals were collected by filtration and washed with water. These crystals were dried under reduced pressure to provide the titled compound as pale yellow crystals (6.54 g) which was a mixture of 2-(benzyloxy)-3,4-difluoro-1-nitrobenzene.
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5 g
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2.92 mL
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5.85 g
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20 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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